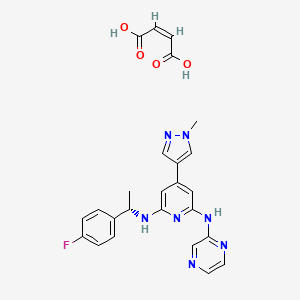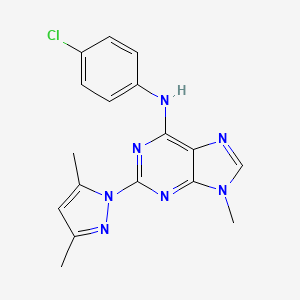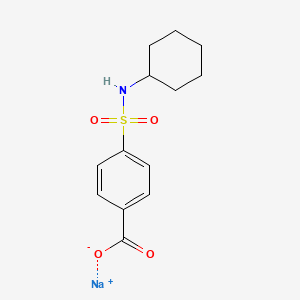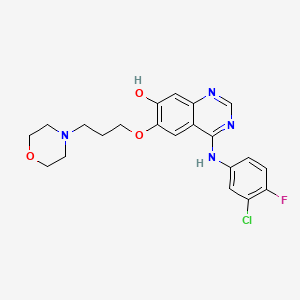
O-デスメチルゲフィチニブ
説明
O-デスメチルゲフィチニブは、よく知られた上皮成長因子受容体(EGFR)チロシンキナーゼ阻害剤であるゲフィチニブの重要な活性代謝物です。この化合物は、特に非小細胞肺がんの治療におけるがん研究と治療の分野において重要です。O-デスメチルゲフィチニブはゲフィチニブの阻害特性を保持しているため、EGFRに対する強力な薬剤となります。
科学的研究の応用
O-Desmethyl gefitinib has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: In cellular and molecular biology, it serves as a tool to study EGFR signaling pathways and their role in cell proliferation and apoptosis.
Medicine: Clinically, it is investigated for its potential in treating various cancers, particularly those resistant to gefitinib.
Industry: In the pharmaceutical industry, it is used in the development and testing of new EGFR inhibitors.
作用機序
O-デスメチルゲフィチニブは、上皮成長因子受容体(EGFR)のチロシンキナーゼ活性を阻害することによりその効果を発揮します。この阻害は、受容体のチロシン残基のリン酸化を防ぎ、細胞増殖と生存に関与する下流シグナル伝達経路をブロックします。この化合物は、EGFRのATP結合部位を特異的に標的とし、腫瘍増殖の抑制とがん細胞のアポトーシスの誘導につながります。
類似の化合物との比較
類似の化合物
ゲフィチニブ: 親化合物、これもEGFR阻害剤ですが、O-デスメチルゲフィチニブにはないメチル基があります。
エルロチニブ: 作用機序が似ていますが、化学構造が異なる別のEGFR阻害剤。
アファチニブ: ErbBファミリーの他のメンバーも標的とする、より幅広いスペクトルを持つEGFR阻害剤。
独自性
O-デスメチルゲフィチニブは、その特殊な脱メチル化された構造のために独特であり、ゲフィチニブと比較して、異なる薬物動態学的および薬力学的特性をもたらす可能性があります。 その形成は、個人によって異なる可能性のある酵素CYP2D6の活性に依存するため、その有効性と安全性プロファイルに影響を与える可能性があります .
他に質問がある場合や詳細が必要な場合は、お気軽にお尋ねください!
生化学分析
Biochemical Properties
O-Desmethyl Gefitinib exhibits significant activity as an inhibitor of tyrosine residue phosphorylation in EGFR . It interacts with the EGFR enzyme, inhibiting its function . The nature of these interactions involves the binding of O-Desmethyl Gefitinib to the ATP-binding site of the enzyme, preventing autophosphorylation and kinase activation .
Cellular Effects
O-Desmethyl Gefitinib shows slightly reduced activity in whole-cell assays, with an IC50 of 760, in contrast to gefitinib’s 49 nM . This suggests that O-Desmethyl Gefitinib influences cell function by modulating cell signaling pathways, specifically those involving EGFR .
Molecular Mechanism
O-Desmethyl Gefitinib exerts its effects at the molecular level by inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .
Temporal Effects in Laboratory Settings
It is known that the plasma concentrations of O-Desmethyl Gefitinib were higher over 24 hours after taking gefitinib .
Metabolic Pathways
O-Desmethyl Gefitinib is involved in metabolic pathways facilitated by the cytochrome P450 isoform CYP2D6 . It is a product of the metabolism of gefitinib, an anticancer drug .
準備方法
合成経路と反応条件
O-デスメチルゲフィチニブの合成は、通常、ゲフィチニブの脱メチル化を含みます。このプロセスは、三臭化ホウ素(BBr3)や塩化アルミニウム(AlCl3)などのさまざまな脱メチル化剤を、ジクロロメタンなどの有機溶媒中で使用して達成できます。この反応は通常、副反応を防ぐために不活性雰囲気下で低温で行われます。
工業的生産方法
O-デスメチルゲフィチニブの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、結晶化やクロマトグラフィーなどの厳格な精製工程が含まれており、高い純度と収率を保証します。自動反応器と連続フローシステムの使用は、効率性とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
O-デスメチルゲフィチニブは、次のようなさまざまな化学反応を受けます。
酸化: 対応するキノンまたは他の酸化誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、それをより還元された形態に変換することができ、その生物学的活性を潜在的に変化させる可能性があります。
置換: 求核置換反応は、さまざまな官能基を導入してその特性を変更することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)や過マンガン酸カリウム(KMnO4)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。
置換: 塩基の存在下で、ハロアルカンやアシルクロリドなどの試薬は、置換反応を促進することができます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンをもたらす可能性があり、置換反応はさまざまなアルキル化またはアシル化誘導体を生成することができます。
科学研究への応用
O-デスメチルゲフィチニブは、科学研究において幅広い用途があります。
化学: 分析研究や新しい合成方法の開発における参照化合物として使用されます。
生物学: 細胞および分子生物学では、EGFRシグナル伝達経路とその細胞増殖およびアポトーシスにおける役割を研究するためのツールとして役立ちます。
医学: 臨床的に、特にゲフィチニブに抵抗性のさまざまながんの治療における可能性について調査されています。
業界: 製薬業界では、新しいEGFR阻害剤の開発と試験に使用されています。
類似化合物との比較
Similar Compounds
Gefitinib: The parent compound, also an EGFR inhibitor, but with a methyl group that O-Desmethyl gefitinib lacks.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.
Afatinib: A broader spectrum EGFR inhibitor that also targets other members of the ErbB family.
Uniqueness
O-Desmethyl gefitinib is unique due to its specific demethylated structure, which can result in different pharmacokinetic and pharmacodynamic properties compared to gefitinib. Its formation is dependent on the activity of the enzyme CYP2D6, which can vary among individuals, potentially influencing its efficacy and safety profile .
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMMYZUUCFPEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461102 | |
| Record name | O-Desmethyl Gefitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847949-49-9 | |
| Record name | o-Desmethyl gefitinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethyl Gefitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYL GEFITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Which cytochrome P450 enzyme is primarily responsible for the formation of O-Desmethyl Gefitinib?
A2: Research points to CYP2D6 as the primary enzyme responsible for metabolizing Gefitinib into O-Desmethyl Gefitinib. [] While other enzymes like CYP3A4 contribute to Gefitinib metabolism overall, CYP2D6 specifically facilitates the O-demethylation reaction leading to M523595 formation. []
Q2: How do genetic variations in CYP2D6 impact the metabolism of Gefitinib and, consequently, the formation of O-Desmethyl Gefitinib?
A3: Studies have shown that variations in the CYP2D6 gene can significantly alter its enzymatic activity. [, ] Some variations lead to decreased clearance of Gefitinib, suggesting a potential build-up of the drug in individuals carrying these variations. [, ] Conversely, other variations might increase clearance, potentially leading to lower exposure to both Gefitinib and its metabolite, O-Desmethyl Gefitinib. [, ]
Q3: Are there analytical methods available to accurately measure the concentrations of both Gefitinib and O-Desmethyl Gefitinib in biological samples?
A4: Yes, researchers have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of Gefitinib and O-Desmethyl Gefitinib in human plasma. [, ] This technique enables accurate quantification of both compounds, crucial for understanding their pharmacokinetic profiles and potential clinical implications.
Q4: Beyond its role as a metabolite, has O-Desmethyl Gefitinib demonstrated any significant biological activities or interactions?
A5: While O-Desmethyl Gefitinib is primarily recognized as a metabolite of Gefitinib, research indicates its potential to inhibit SN-38 glucuronidation. [] SN-38, an active metabolite of the anticancer drug Irinotecan, undergoes glucuronidation as a detoxification pathway. Therefore, O-Desmethyl Gefitinib's inhibitory effect on this process might influence SN-38's efficacy and toxicity profile, warranting further investigation.
Q5: How does the pharmacokinetic profile of Gefitinib differ in elderly patients compared to younger populations, and are there any implications for O-Desmethyl Gefitinib levels?
A6: Studies investigating Gefitinib pharmacokinetics in elderly patients with EGFR-mutated advanced non-small cell lung cancer are underway. [] As age-related physiological changes can influence drug absorption, distribution, metabolism, and excretion, understanding these differences is crucial for optimizing Gefitinib dosing and predicting potential variations in O-Desmethyl Gefitinib levels in elderly patients.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


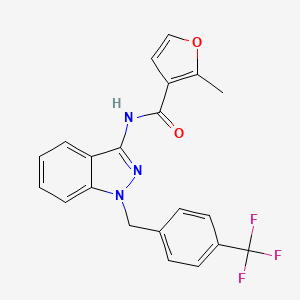

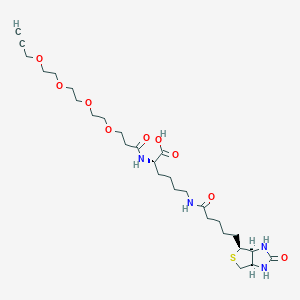
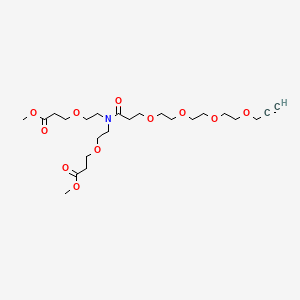
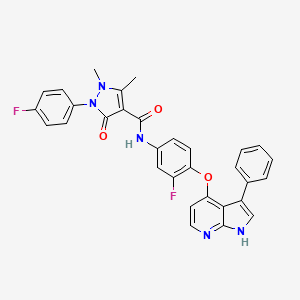
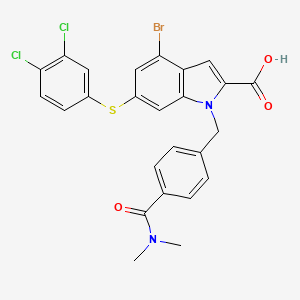
![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)
